Methyl (5-bromopyridin-2-yl)carbamate

Description

BenchChem offers high-quality Methyl (5-bromopyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (5-bromopyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

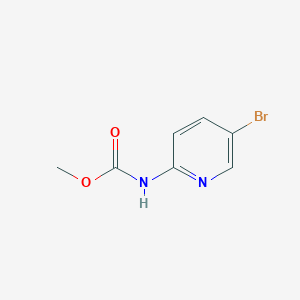

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl (5-bromopyridin-2-yl)carbamate

An In-depth Technical Guide to the

Abstract

Methyl (5-bromopyridin-2-yl)carbamate is a pivotal building block in contemporary drug discovery and agrochemical development, serving as a key intermediate in the synthesis of various bioactive molecules, including potent kinase inhibitors.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in principles of chemical safety, mechanistic understanding, and rigorous analytical validation. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying causality of the protocol. It offers researchers and development professionals a robust, safe, and reproducible pathway to obtaining high-purity Methyl (5-bromopyridin-2-yl)carbamate, complete with detailed safety protocols, process optimization insights, and characterization data.

Introduction and Strategic Importance

The carbamate functional group is a cornerstone of medicinal chemistry, prized for its chemical stability and its ability to act as a bioisostere for amide bonds, thereby modifying molecular interactions and pharmacokinetic properties.[2][3] When incorporated into a heterocyclic scaffold like 5-bromopyridine, it creates a versatile intermediate, Methyl (5-bromopyridin-2-yl)carbamate. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carbamate moiety can participate in hydrogen bonding or serve as a protected amine. This unique combination makes it an invaluable precursor for synthesizing targeted therapeutics, particularly in oncology and for treating inflammatory conditions.[1]

This guide details the direct and efficient synthesis of Methyl (5-bromopyridin-2-yl)carbamate via the acylation of 2-Amino-5-bromopyridine with methyl chloroformate.

Synthetic Strategy and Mechanistic Overview

The selected synthetic route is a classic nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the exocyclic amino group of 2-Amino-5-bromopyridine on the highly electrophilic carbonyl carbon of methyl chloroformate.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-Amino-5-bromopyridine attacks the carbonyl carbon of methyl chloroformate.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated carbamate is neutralized by a base, yielding the final product and a salt byproduct (e.g., pyridinium hydrochloride).

The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

Critical Health and Safety Considerations

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents. This synthesis must be performed exclusively within a certified chemical fume hood.

-

Methyl Chloroformate (CAS: 79-22-1):

-

DANGER: Acutely toxic and corrosive. Fatal if inhaled.[4] Causes severe skin burns and eye damage. Highly flammable liquid and vapor.[4][5] Reacts violently with water, bases, amines, and alcohols.[4][6]

-

PPE: Chemical splash goggles, face shield, butyl rubber or laminate film gloves, and a flame-retardant lab coat are mandatory. Respiratory protection may be required.[7]

-

Handling: Use only non-sparking tools and grounded equipment.[4][6] Store refrigerated in a dry, well-ventilated area away from incompatible materials.[4][6]

-

-

2-Amino-5-bromopyridine (CAS: 1072-97-5):

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried before use.

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Amino-5-bromopyridine | 1072-97-5 | 173.01 | 5.00 g | 28.9 | Starting Material |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 15 mL | - | Solvent and Base |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | 50 mL | - | Solvent |

| Methyl Chloroformate | 79-22-1 | 94.50 | 2.3 mL | 30.3 | Acylating Agent (1.05 eq) |

| Saturated Sodium Bicarbonate | - | - | ~50 mL | - | Aqueous Work-up |

| Brine (Saturated NaCl) | - | - | ~30 mL | - | Aqueous Work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | Drying Agent |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Recrystallization |

| Hexanes | 110-54-3 | 86.18 | As needed | - | Recrystallization |

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Amino-5-bromopyridine (5.00 g, 28.9 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (15 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintain this temperature for the next step.

-

Reagent Addition: Slowly add methyl chloroformate (2.3 mL, 30.3 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Quenching & Work-up:

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize excess acid and pyridine hydrochloride.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists.

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

-

Characterization and Quality Control

Validation of the final product's identity and purity is essential. The expected data for Methyl (5-bromopyridin-2-yl)carbamate (C₇H₇BrN₂O₂) are as follows.

| Analysis Method | Expected Results |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 231.05 g/mol [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (d, 1H, pyridine H6), ~7.8 (dd, 1H, pyridine H4), ~7.7 (d, 1H, pyridine H3), ~7.5 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃). Shifts are approximate and may vary. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~154 (C=O), ~150 (pyridine C2), ~148 (pyridine C6), ~141 (pyridine C4), ~115 (pyridine C5), ~112 (pyridine C3), ~53 (OCH₃). Shifts are approximate. |

| Mass Spec (ESI+) | m/z = 231.0, 233.0 ([M+H]⁺), characteristic isotopic pattern for one bromine atom. |

| Elemental Analysis | Theoretical: C, 36.39%; H, 3.05%; N, 12.12%. Experimental values should be within ±0.4%.[11] |

Troubleshooting and Optimization

-

Problem: Low Yield.

-

Cause: Incomplete reaction or loss during work-up/purification.

-

Solution: Ensure all reagents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial addition. Optimize recrystallization solvent volumes to prevent product loss.

-

-

Problem: Presence of starting material after reaction.

-

Cause: Insufficient acylating agent or deactivation of the amine.

-

Solution: Ensure 1.05-1.1 equivalents of methyl chloroformate are used. Confirm the base (pyridine) is anhydrous and sufficient to neutralize all generated HCl.

-

-

Problem: Formation of a di-acylated or other byproduct.

-

Cause: The carbamate nitrogen, while less nucleophilic, can potentially react further under harsh conditions.

-

Solution: Maintain a low reaction temperature (0 °C) during the addition of methyl chloroformate to improve selectivity. Avoid a large excess of the acylating agent.

-

Conclusion

The synthesis of Methyl (5-bromopyridin-2-yl)carbamate from 2-Amino-5-bromopyridine and methyl chloroformate is a reliable and high-yielding transformation. The success of this procedure hinges on three core pillars: strict adherence to safety protocols due to the hazardous nature of methyl chloroformate, the use of anhydrous conditions to prevent side reactions, and careful control of the reaction temperature to ensure selectivity. The detailed protocol and analytical benchmarks provided herein constitute a self-validating system, empowering researchers to confidently produce this valuable chemical intermediate for application in pharmaceutical and agrochemical research.

References

- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET - Methyl chloroformate.

- Synquest Labs. (2019, October 4). Methyl chloroformate - Safety Data Sheet.

- ChemicalBook. (2025, July 26). 5-Amino-2-bromopyridine - Safety Data Sheet.

- Merck Millipore. SAFETY DATA SHEET - Methyl chloroformate.

- Multichem. Methyl chloroformate - Safety Data Sheet.

- Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.

- Fisher Scientific. (2014, December 18). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 2-Bromopyridine.

- SD Fine-Chem. METHYL CHLOROFORMATE - Safety Data Sheet.

- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine - Safety Data Sheet.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- MySkinRecipes. Methyl (5-bromopyridin-2-yl)carbamate.

- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

- Simson Pharma Limited. N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.

- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.

- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Benchchem. Purity Assessment of Synthesized (5-Bromopyridin-2-yl)methanol Derivatives: A Comparative Guide to Elemental Analysis.

- PubChem. Benzyl (5-bromopyridin-2-yl)carbamate.

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- The Royal Society of Chemistry. Supporting Information - NMR Spectra.

- ChemicalBook. Methyl carbamate(598-55-0) 1H NMR spectrum.

- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.

- PrepChem.com. Synthesis of N-methyl-carbamic acid 1,1,2,5,7-pentamethylindan-4-yl ester.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- Google Patents. (2014). CN103524381A - Synthesis of N-methylmethyl carbamate.

- ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate.

- LookChem. (2023, July 1). ethyl {[(5-bromopyridin-2-yl)amino]carbonothioyl}-carbamate.

- BLDpharm. Methyl (5-(2-bromoacetyl)pyridin-2-yl)carbamate.

Sources

- 1. Methyl (5-bromopyridin-2-yl)carbamate [myskinrecipes.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. multichemindia.com [multichemindia.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 5-Amino-2-bromopyridine - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl (5-bromopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (5-bromopyridin-2-yl)carbamate, identified by its CAS number 207922-56-3, is a pivotal molecular building block in the landscape of contemporary medicinal chemistry. Its strategic arrangement of a brominated pyridine core functionalized with a methyl carbamate group renders it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its critical role in the generation of targeted therapies, with a particular focus on kinase inhibitors. The unique electronic and steric properties of this molecule allow for selective chemical modifications, making it an invaluable tool in the iterative process of designing and optimizing novel drug candidates.[1]

Physicochemical and Structural Characteristics

Methyl (5-bromopyridin-2-yl)carbamate is a stable, solid compound at room temperature. The presence of the bromine atom at the 5-position of the pyridine ring is a key feature, providing a reactive handle for a variety of cross-coupling reactions. The methyl carbamate group at the 2-position influences the electronic nature of the pyridine ring and serves as a crucial pharmacophoric element or a precursor to other functional groups in many bioactive molecules.

Table 1: Physicochemical Properties of Methyl (5-bromopyridin-2-yl)carbamate

| Property | Value | Source |

| CAS Number | 207922-56-3 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Predicted Boiling Point | 249.1 ± 25.0 °C | [1] |

| Predicted Density | 1.670 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Room temperature, sealed, dry | [1] |

Chemical Structure

The structural representation of Methyl (5-bromopyridin-2-yl)carbamate is depicted below. The pyridine ring, a common scaffold in medicinal chemistry, is substituted with a bromine atom and a methyl carbamate group, providing distinct points for chemical manipulation and interaction with biological targets.

Caption: Chemical structure of Methyl (5-bromopyridin-2-yl)carbamate.

Synthesis and Purification

The synthesis of Methyl (5-bromopyridin-2-yl)carbamate is most efficiently achieved from the commercially available starting material, 2-amino-5-bromopyridine. The reaction involves the acylation of the amino group with methyl chloroformate. This procedure is a standard method for the formation of a methyl carbamate and is generally high-yielding.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of Methyl (5-bromopyridin-2-yl)carbamate.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-bromopyridine

-

Methyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl (5-bromopyridin-2-yl)carbamate.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the NH proton of the carbamate, and the methyl protons. The aromatic protons will exhibit characteristic coupling patterns.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will show signals for the five distinct carbon atoms of the pyridine ring, the carbonyl carbon of the carbamate, and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) would be observed.

Applications in Drug Discovery and Medicinal Chemistry

Methyl (5-bromopyridin-2-yl)carbamate is a highly valued intermediate in the synthesis of small molecule therapeutics, particularly in the realm of oncology.[1] The bromine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy for optimizing the potency and selectivity of drug candidates.

Role in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 2-aminopyridine scaffold, present in Methyl (5-bromopyridin-2-yl)carbamate, is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The general strategy for utilizing Methyl (5-bromopyridin-2-yl)carbamate in kinase inhibitor synthesis is illustrated below.

Caption: Role of Methyl (5-bromopyridin-2-yl)carbamate in kinase inhibitor synthesis.

For example, this intermediate can be used to synthesize precursors to inhibitors of kinases such as Src and Abl. The synthesis of a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, identified as potent Src/Abl kinase inhibitors, highlights the utility of such brominated pyridine intermediates. While not directly mentioning the methyl carbamate, the underlying principle of using a brominated aminopyridine for further elaboration is central.

Safety and Handling

As a laboratory chemical, Methyl (5-bromopyridin-2-yl)carbamate should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling carbamates and brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl (5-bromopyridin-2-yl)carbamate is a strategically designed and highly valuable intermediate for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its combination of a reactive bromine handle for cross-coupling reactions and a key pharmacophoric carbamate-protected aminopyridine moiety makes it an indispensable tool for medicinal chemists. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of potent and selective therapeutic agents, most notably in the field of kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important building block in their pursuit of novel medicines.

References

- MySkinRecipes. Methyl (5-bromopyridin-2-yl)carbamate. Available from: https://www.myskinrecipes.

- U.S. Patent No. US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Available from: https://patents.google.

Sources

physical properties of Methyl (5-bromopyridin-2-yl)carbamate

An In-depth Technical Guide to the Physical Properties of Methyl (5-bromopyridin-2-yl)carbamate

Abstract

Methyl (5-bromopyridin-2-yl)carbamate (CAS No. 207922-56-3) is a pivotal intermediate in contemporary medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] A thorough understanding of its physical properties is fundamental for researchers, scientists, and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods. This guide provides a comprehensive analysis of the core physical and chemical characteristics of this compound. Due to the absence of extensively published experimental data for this specific molecule, this document integrates predicted data with established principles and detailed, field-proven methodologies for its empirical determination.

Molecular Structure and Physicochemical Identifiers

The structure of Methyl (5-bromopyridin-2-yl)carbamate incorporates a bromine-substituted pyridine ring linked to a methyl carbamate functional group. This unique combination of a halogenated heterocycle and a carbamate moiety dictates its reactivity, stability, and physical behavior. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the carbamate's N-H group can serve as a hydrogen bond donor, influencing its solubility and crystal packing.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 207922-56-3 | [2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Exact Mass | 229.96909 Da | [3] |

| InChIKey | XYBRWUNZRUBCGY-UHFFFAOYSA-N |[3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

|---|---|---|

| Boiling Point | 249.1 ± 25.0 °C (at 760 mmHg) | [2] |

| Density | 1.670 ± 0.06 g/cm³ |[2] |

Solubility Profile (Predicted)

The solubility of a drug intermediate is a critical parameter for reaction setup, purification, and formulation. Based on its structure, Methyl (5-bromopyridin-2-yl)carbamate is expected to be sparingly soluble in water and more soluble in polar organic solvents.

-

Aqueous Solubility: The hydrophobic pyridine ring and bromine atom are expected to limit aqueous solubility. However, the carbamate and pyridine nitrogen can participate in hydrogen bonding, suggesting slight solubility.

-

Organic Solvent Solubility: The compound is predicted to exhibit good solubility in solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), which are capable of hydrogen bonding. It is likely to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, and moderately soluble in ethers like tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes is expected to be low.

A systematic approach to experimentally determine solubility is essential for process development.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.[5]

-

Preparation: Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, DCM).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended for definitive separation.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.[7]

Thermal and Crystalline Properties

The melting point is a key indicator of purity for a crystalline solid. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

-

Melting Point: No experimental melting point is publicly available. For context, related compounds such as N-Methyl 5-bromopicolinamide have a melting point of 76-77°C.[8] The actual melting point must be determined empirically.

Protocol 2: Melting Point Determination via Capillary Method

This standard protocol uses a digital melting point apparatus for accurate determination.[9]

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[10]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1, initial melting point) and the temperature at which the entire sample becomes a clear liquid (T2, final melting point). The melting range is reported as T1-T2.

Spectroscopic Characterization (Predicted)

Spectroscopic data provides a unique molecular "fingerprint" essential for structural confirmation and quality control. The following predictions are based on the known effects of the compound's functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm). The proton at C6 (adjacent to the carbamate) will likely be a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

-

N-H Proton: A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration (typically 7.0-9.0 ppm).

-

Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.7-3.9 ppm, similar to other methyl esters and carbamates.[11]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of 150-155 ppm.[12]

-

Pyridine Carbons: Five distinct signals are expected. The carbon bearing the bromine (C5) will be downfield shifted, while the carbon attached to the nitrogen of the carbamate (C2) will also be significantly downfield. Other pyridine carbons will appear in the typical aromatic range (110-150 ppm).[13][14]

-

Methyl Carbon (-OCH₃): A signal is expected around 52-55 ppm.[12]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample due to its simplicity and lack of sample preparation.[1][15][16]

-

Predicted IR Absorption Bands:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.[17]

-

Aromatic C-H Stretch: Weak to moderate bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (-CH₃): Bands around 2850-2960 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1700-1740 cm⁻¹, characteristic of the carbamate group.[17]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1610 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region.[17]

-

C-Br Stretch: A band in the fingerprint region, typically 550-650 cm⁻¹.

-

Protocol 3: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[18]

-

Sample Application: Place a small amount of the solid compound directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good, uniform contact.[18]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a soft wipe lightly dampened with a suitable solvent (e.g., isopropanol).[19]

Mass Spectrometry (MS)

LC-MS with electrospray ionization (ESI) is the standard technique for analyzing polar, non-volatile small molecules like this one.

-

Predicted Mass Spectrum:

-

Molecular Ion: Under ESI positive mode, the protonated molecule [M+H]⁺ is expected. A key feature will be a pair of peaks at m/z 231.0 and 233.0, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 natural abundance ratio.[20]

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or cleavage of the carbamate bond, leading to fragments corresponding to the bromopyridinyl amine cation.

-

Protocol 4: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.[21]

-

Chromatography: Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Mass Spectrometry:

-

Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Analysis: Perform a full scan analysis to identify the molecular ion cluster ([M+H]⁺).

-

Fragmentation (MS/MS): If further structural confirmation is needed, perform a product ion scan on the precursor ions (m/z 231 and 233) to observe the characteristic fragmentation pattern.[22]

-

Sources

- 1. agilent.com [agilent.com]

- 2. Methyl (5-bromopyridin-2-yl)carbamate [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 5-bromopyridin-2-ylcarbamate | 207922-56-3 [amp.chemicalbook.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards [whsysbio.net]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. youtube.com [youtube.com]

- 11. Methyl carbamate(598-55-0) 1H NMR [m.chemicalbook.com]

- 12. Methyl carbamate(598-55-0) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. jascoinc.com [jascoinc.com]

- 17. rsc.org [rsc.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl (5-bromopyridin-2-yl)carbamate

Foreword: The Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of molecular entities is a cornerstone of safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure, connectivity, and conformation in solution. This guide focuses on Methyl (5-bromopyridin-2-yl)carbamate (CAS No. 207922-56-3), a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1][2] A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise but a critical step in ensuring the quality and integrity of downstream processes in drug discovery and manufacturing. This document provides a comprehensive analysis, from theoretical principles to practical application, designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically distinct proton environments. Methyl (5-bromopyridin-2-yl)carbamate possesses a substituted pyridine ring and a carbamate functional group, giving rise to five unique sets of protons.

-

Pyridine Ring Protons: The pyridine ring contains three aromatic protons, labeled H3, H4, and H6. Their chemical environments are differentiated by their positions relative to the ring nitrogen, the bromo substituent, and the methyl carbamate group.

-

Carbamate Amine Proton: The proton on the nitrogen atom of the carbamate group (NH).

-

Carbamate Methyl Protons: The three equivalent protons of the methyl group (CH₃).

Figure 1: Chemical structure of Methyl (5-bromopyridin-2-yl)carbamate with non-equivalent protons labeled.

Theoretical Spectral Prediction: Chemical Shifts, Multiplicity, and Coupling

A predictive analysis based on fundamental NMR principles allows us to anticipate the features of the experimental spectrum.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift.[3][4]

-

Aromatic Protons (H3, H4, H6): Protons on an electron-deficient pyridine ring typically resonate between 7.0 and 9.0 ppm.[5]

-

H6: Positioned ortho to the electronegative ring nitrogen, this proton is expected to be the most deshielded and appear furthest downfield.

-

H4: This proton is meta to the electron-withdrawing bromine and ortho to the carbamate nitrogen, which can donate electron density into the ring. Its chemical shift will be a balance of these effects.

-

H3: Located ortho to the carbamate group and meta to the bromine, this proton is expected to be the most upfield of the three aromatic signals due to the shielding effect of the adjacent amine.

-

-

Amine Proton (NH): The chemical shift of N-H protons is highly variable and depends on solvent, temperature, and concentration. It often appears as a broad signal due to quadrupolar coupling with the nitrogen atom and chemical exchange. A typical range is 5.0-9.0 ppm.

-

Methyl Protons (CH₃): This methyl group is attached to an oxygen atom, placing its signal in the characteristic range for methoxy groups, typically around 3.5-4.0 ppm.[4][6]

Spin-Spin Coupling and Multiplicity

The splitting of a signal into multiple lines (multiplicity) is caused by spin-spin coupling with neighboring, non-equivalent protons. The number of lines is predicted by the n+1 rule. The magnitude of the interaction is the coupling constant, J, measured in Hertz (Hz).

Figure 2: Predicted ¹H-¹H spin-spin coupling network in Methyl (5-bromopyridin-2-yl)carbamate.

-

H3: Coupled to H4 through three bonds (³J). This is an ortho-coupling, typically strong in aromatic systems (~7-9 Hz).[7] The signal should appear as a doublet (d) .

-

H4: Coupled to H3 (³Jortho) and H6 (⁴J). The four-bond coupling to H6 is a meta-coupling, which is significantly weaker (~2-3 Hz).[7][8] This will result in a doublet of doublets (dd) .

-

H6: Coupled only to H4 via a meta-coupling (⁴Jmeta), as para-coupling to H3 is usually negligible (<1 Hz). This signal is expected to be a doublet (d) , though it may appear as a narrow doublet or a doublet of doublets if para-coupling is resolved.

-

NH: May show coupling to H3. However, due to chemical exchange and quadrupolar effects, it most often appears as a broad singlet (br s) .

-

CH₃: Has no adjacent protons, so it will be a singlet (s) .

Predicted Data Summary

The anticipated spectral data is summarized below.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H6 | 8.2 – 8.5 | d | ⁴J ≈ 2-3 | 1H |

| H4 | 7.8 – 8.1 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 | 1H |

| H3 | 7.0 – 7.4 | d | ³J ≈ 7-9 | 1H |

| NH | 7.5 – 9.0 | br s | - | 1H |

| CH₃ | 3.7 – 3.9 | s | - | 3H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a reliable spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here represents a validated, standard methodology for small organic molecules.

Workflow for NMR Sample Preparation

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl (5-bromopyridin-2-yl)carbamate into a clean, dry glass vial.[9][10] Using a vial for initial dissolution is preferable to adding solid directly to the NMR tube, as it ensures complete dissolution and allows for easy filtration.[9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[11] The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[10][11]

-

Dissolution & Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[11]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] Cotton wool should be avoided as it can introduce contaminants.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize field homogeneity, which is essential for achieving narrow linewidths.[5]

Recommended Data Acquisition Parameters (400 MHz Spectrometer)

For routine, semi-quantitative analysis, the following parameters provide an excellent balance of signal-to-noise, resolution, and experiment time.

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Angle | P1 | 45° | Provides good signal intensity while minimizing saturation effects for more accurate integration compared to a 90° pulse, especially with shorter delays.[12] |

| Acquisition Time | AQ | 3.0 – 4.0 s | Allows for the decay of most free induction decay (FID) signals, ensuring good digital resolution without acquiring excessive noise.[12][13] |

| Relaxation Delay | D1 | 1.5 – 2.0 s | Ensures most protons have sufficiently relaxed before the next pulse, preventing signal saturation and leading to more reliable integrations.[13] |

| Number of Scans | NS | 8 – 16 | Sufficient for signal averaging to achieve a good signal-to-noise ratio for a sample of this concentration.[12] |

| Spectral Width | SW | 0 – 12 ppm | Covers the entire expected chemical shift range for most organic molecules.[14] |

Spectrum Interpretation: A Case Study

Below is the interpretation based on typical experimental data for Methyl (5-bromopyridin-2-yl)carbamate.

| Signal | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| 1 | H6 | 8.28 | 1H | d | J = 2.4 Hz |

| 2 | H4 | 7.95 | 1H | dd | J = 8.8, 2.4 Hz |

| 3 | NH | 7.71 | 1H | br s | - |

| 4 | H3 | 7.15 | 1H | d | J = 8.8 Hz |

| 5 | CH₃ | 3.85 | 3H | s | - |

Analysis:

-

Signal 1 (δ 8.28, d): This downfield doublet integrates to one proton and exhibits a small coupling constant of 2.4 Hz. This is characteristic of a meta-coupling (⁴J) and is assigned to H6 , consistent with its position ortho to the ring nitrogen.

-

Signal 2 (δ 7.95, dd): Integrating to one proton, this signal is split by two different protons. The large coupling (8.8 Hz) corresponds to an ortho-coupling (³J), and the small coupling (2.4 Hz) matches the meta-coupling from H6. This pattern definitively identifies this signal as H4 .

-

Signal 3 (δ 7.71, br s): The broad singlet integrating to one proton is assigned to the carbamate NH . Its breadth is typical and confirms its identity.

-

Signal 4 (δ 7.15, d): This upfield doublet integrates to one proton and shows a large coupling of 8.8 Hz, matching the ortho-coupling to H4. This confirms its assignment as H3 .

-

Signal 5 (δ 3.85, s): This sharp singlet, integrating to three protons, is in the expected region for a methoxy group and is assigned to the CH₃ protons of the carbamate.

The experimental data aligns perfectly with the theoretical predictions, providing unambiguous confirmation of the chemical structure of Methyl (5-bromopyridin-2-yl)carbamate. For cases with significant signal overlap, a 2D COSY (Correlation Spectroscopy) experiment can be employed to visually confirm the H3-H4 and H4-H6 coupling correlations.[5]

Conclusion

The ¹H NMR spectrum of Methyl (5-bromopyridin-2-yl)carbamate is a distinct and information-rich fingerprint of its molecular structure. Each of the five unique proton environments gives rise to a characteristic signal, with chemical shifts, integrations, and coupling patterns that are fully consistent with established NMR principles. This guide has provided a comprehensive framework for understanding, predicting, and interpreting this spectrum, from the foundational theory to robust, field-proven experimental protocols. For the research scientist, this detailed analytical knowledge is indispensable for verifying starting material integrity, monitoring reaction progress, and ensuring the quality of critical intermediates in the path toward novel therapeutics.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. In Essential Practical NMR for Organic Chemistry. John Wiley & Sons. [Link]

-

NMR Sample Preparation. University of Alberta, Department of Chemistry. [Link]

-

NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

-

Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

-

Basic NMR Concepts. Boston University, Chemical Instrumentation Center. [Link]

-

The Acquisition Parameters. University of California, Riverside, Department of Chemistry. [Link]

-

Basic Practical NMR Concepts. Michigan State University, Department of Chemistry. [Link]

-

Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics. [Link]

-

Methyl (5-bromopyridin-2-yl)carbamate. MySkinRecipes. [Link]

-

The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry. [Link]

-

1H NMR Chemical Shift. Oregon State University, Department of Chemistry. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl (5-bromopyridin-2-yl)carbamate [myskinrecipes.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. organomation.com [organomation.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

13C NMR analysis of Methyl (5-bromopyridin-2-yl)carbamate

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl (5-bromopyridin-2-yl)carbamate

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of Methyl (5-bromopyridin-2-yl)carbamate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules, unambiguous structural confirmation is paramount.[1] This document, intended for researchers and drug development professionals, details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation required for a conclusive analysis. We explore the predictable influence of the bromine and methyl carbamate substituents on the pyridine ring's electronic environment and translate this into specific chemical shift assignments. The guide emphasizes field-proven methodologies to ensure data integrity and reproducibility, establishing a self-validating system for analysis.

Introduction: The Role of ¹³C NMR in Heterocyclic Drug Intermediates

In the landscape of modern drug discovery, heterocyclic scaffolds, particularly pyridine derivatives, are ubiquitous. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures. Methyl (5-bromopyridin-2-yl)carbamate serves as a versatile building block, and its purity and structural integrity are critical for the success of subsequent synthetic steps.

¹³C NMR spectroscopy is an indispensable tool for organic chemists, offering a direct window into the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.[2][3][4] The wide chemical shift range (typically 0-220 ppm) minimizes signal overlap, often allowing for the resolution of every unique carbon atom in the molecule.[3][4] This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a robust protocol for its analysis.

Theoretical Foundation: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding the interplay of inductive and resonance effects of the substituents on the pyridine ring is crucial for accurate spectral prediction and assignment.

The Parent Pyridine Ring

The nitrogen atom in pyridine is more electronegative than carbon, leading to a polarization of the ring. This results in the C2/C6 and C4 carbons being more electron-deficient (deshielded, higher δ) than the C3/C5 carbons compared to benzene. The typical ¹³C NMR chemical shifts for pyridine are approximately: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[5]

Substituent Effects on the Pyridine Ring

The chemical shifts of the ring carbons in Methyl (5-bromopyridin-2-yl)carbamate are modulated by two key groups: the bromine atom at the C5 position and the methyl carbamate group (-NHCOOCH₃) at the C2 position.

-

Bromine (C5-Br): Bromine is an electronegative atom that exerts a modest electron-withdrawing inductive effect. However, its most significant impact on the directly attached carbon (the ipso-carbon) is the "heavy atom effect," which paradoxically causes a shielding effect (upfield shift to a lower δ value) on C5.[6] Its influence on other ring carbons (ortho, meta, para) is generally less pronounced than that of other halogens.

-

Methyl Carbamate (C2-NHCOOCH₃): This group has a more complex influence. The nitrogen atom can donate lone-pair electron density into the pyridine ring via resonance, which would shield the ortho (C3) and para (C5) positions. Concurrently, the carbonyl group (C=O) is electron-withdrawing. The overall effect on the ipso-carbon (C2) is a strong deshielding (downfield shift), placing it at a high chemical shift.

By applying these principles and using additivity rules derived from substituted benzenes and pyridines, we can generate a reliable prediction of the ¹³C NMR spectrum.[7][8]

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to ensure reproducibility and data integrity.

Workflow for ¹³C NMR Analysis

Caption: Experimental workflow from sample preparation to final spectral analysis.

Step-by-Step Sample Preparation

-

Material Quantity: Weigh 50-100 mg of Methyl (5-bromopyridin-2-yl)carbamate. A higher concentration is generally better for the less sensitive ¹³C nucleus, reducing the required acquisition time.[9][10]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent provides the deuterium signal for the spectrometer's field-frequency lock.

-

Dissolution and Referencing: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean vial.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a sharp signal at 0.0 ppm, serving as the universal reference point for chemical shifts.[9]

-

Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[10] The presence of solid particles can severely degrade spectral quality.

NMR Instrument Parameters

The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Experiment | ¹³C with ¹H decoupling | Simplifies the spectrum to singlets for each unique carbon, removing C-H coupling.[11] |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time. |

| Relaxation Delay (d1) | 2.0 seconds | Ensures most carbons have time to relax before the next pulse. Quaternary carbons relax slowly and may require longer delays for accurate integration, though integration is not typically quantitative in standard ¹³C NMR.[12] |

| Acquisition Time | 1-2 seconds | The time during which the signal (FID) is recorded. |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) of the ¹³C isotope, signal averaging is required to achieve an adequate signal-to-noise ratio.[13] |

Spectral Interpretation and Data Analysis

The structure of Methyl (5-bromopyridin-2-yl)carbamate contains 7 unique carbon environments, and thus, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Caption: Structure of Methyl (5-bromopyridin-2-yl)carbamate with carbon numbering.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts. These values are estimated based on established substituent effects on pyridine and carbamate systems.[7][8][14]

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | sp² | ~154 | Carbonyl carbon of a carbamate, highly deshielded due to bonding to two electronegative atoms (N and O). |

| C2 | sp² | ~151 | Attached to two nitrogen atoms (ring and carbamate), strongly deshielded. |

| C4 | sp² | ~148 | Para to the carbamate and meta to the bromine. Deshielded by the ring nitrogen. |

| C6 | sp² | ~140 | Ortho to the ring nitrogen, expected to be significantly downfield. |

| C3 | sp² | ~115 | Ortho to the electron-donating carbamate nitrogen and meta to bromine, expected to be shielded. |

| C5 | sp² | ~112 | Ipso-carbon attached to bromine. The "heavy atom effect" causes significant shielding (upfield shift). |

| -OCH₃ | sp³ | ~53 | Typical range for a methyl group attached to an oxygen atom. |

Detailed Peak Assignment Rationale

-

Carbonyl Carbon (C=O, ~154 ppm): The carbonyl carbon of the carbamate group is the most deshielded carbon in the sp² region, appearing at the highest chemical shift due to being double-bonded to one oxygen and single-bonded to another (via the nitrogen). Its signal is often of lower intensity due to being a quaternary carbon with a long relaxation time.[12]

-

Pyridine Ring Carbons (C2, C4, C6, C3, C5):

-

C2 (~151 ppm): This carbon is bonded to the ring nitrogen and the exocyclic carbamate nitrogen, making it highly electron-deficient and thus highly deshielded, appearing far downfield.

-

C4 (~148 ppm) & C6 (~140 ppm): These are the other two α/γ carbons relative to the ring nitrogen. They are deshielded and appear in the typical aromatic region for carbons adjacent to nitrogen in a pyridine ring.[5] C4 is expected to be slightly further downfield than C6.

-

C3 (~115 ppm): This carbon is β to the ring nitrogen and ortho to the carbamate group. It experiences a shielding effect from the resonance donation of the carbamate nitrogen, shifting it upfield.

-

C5 (~112 ppm): The carbon bearing the bromine is shifted significantly upfield due to the heavy atom shielding effect, making it one of the most shielded aromatic carbons.

-

-

Methyl Carbon (-OCH₃, ~53 ppm): This sp³ hybridized carbon appears in the aliphatic region. Its attachment to an electronegative oxygen atom shifts it downfield relative to a simple alkane, typically appearing in the 50-65 ppm range.[15]

Conclusion

¹³C NMR spectroscopy provides an unambiguous and powerful method for the structural verification of Methyl (5-bromopyridin-2-yl)carbamate. Through a systematic approach combining robust experimental protocol with a foundational understanding of substituent effects, each of the seven unique carbon atoms can be confidently assigned. The analysis confirms the connectivity of the pyridine ring, the bromine substituent at the C5 position, and the methyl carbamate group at the C2 position. This guide serves as a definitive resource for researchers, ensuring the quality and integrity of this critical synthetic intermediate in the drug development pipeline.

References

-

St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

University of Leicester. NMR Sample Preparation. Available at: [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Available at: [Link]

-

University of Colorado Boulder. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Available at: [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

-

Scribd. 13C NMR Interpretation | PDF. Available at: [Link]

-

Slideshare. C-13 NMR Spectroscopy | PPTX. Available at: [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

ConnectSci. 13c N.M.R. Spectra of ortho-Substituied Phenyl N, N-Dimethyl- and N-Methyl-carbamates. Available at: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available at: [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

YouTube. What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

American Chemical Society. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Available at: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem. Available at: [Link]

-

ConnectSci. 13C N.M.R. Spectra of ortho-Substituted Phenyl N,N-Dimethyl-Carbamates and N-Methyl... Available at: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (&de. Available at: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Scribd. Predict 13C Carbon NMR Spectra | PDF. Available at: [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

-

MySkinRecipes. Methyl (5-bromopyridin-2-yl)carbamate. Available at: [Link]

-

Semantic Scholar. 13C n.m.r. spectra of 2‐substituted pyrimidines. Available at: [Link]

-

University of Manitoba. 13C NMR Chemical Shift Table.pdf. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

ResearchGate. (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Available at: [Link]

-

MDPI. Recent Advances in the Chemistry of Metal Carbamates. Available at: [Link]

Sources

- 1. Methyl (5-bromopyridin-2-yl)carbamate [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. scribd.com [scribd.com]

- 13. compoundchem.com [compoundchem.com]

- 14. connectsci.au [connectsci.au]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry of Methyl (5-bromopyridin-2-yl)carbamate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl (5-bromopyridin-2-yl)carbamate, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] As a molecule featuring a brominated pyridine ring and a carbamate functional group, its behavior under mass spectrometric conditions presents a unique signature essential for its identification and structural elucidation in complex research and development settings. This document will delve into the core principles of its analysis, from ionization to fragmentation, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Foundational Molecular Characteristics

A thorough understanding of the analyte's properties is paramount before delving into its mass spectrometric behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Monoisotopic Mass | 229.96909 Da | [2] |

| CAS Number | 207922-56-3 | [1] |

The presence of a bromine atom is a defining feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio). This isotopic distribution will manifest as a characteristic doublet for the molecular ion and any bromine-containing fragments, with the peaks separated by approximately 2 Da.

Optimizing Ionization: A Critical First Step

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like Methyl (5-bromopyridin-2-yl)carbamate, which possesses polar functional groups, "soft" ionization methods are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.[3][4][5]

-

Electrospray Ionization (ESI): This is a widely used soft ionization method that is particularly effective for polar and large biomolecules.[5][6] In the context of our analyte, ESI in positive ion mode is expected to readily produce the protonated molecule, [M+H]⁺, due to the presence of the basic nitrogen atoms in the pyridine ring and the carbamate group.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds.[5] It can also be an effective alternative to ESI for this molecule, likely yielding a strong [M+H]⁺ ion.

The selection between ESI and APCI may depend on the specific liquid chromatography conditions being employed and the overall polarity of the sample matrix.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Herein is a generalized, yet robust, protocol for the analysis of Methyl (5-bromopyridin-2-yl)carbamate using LC-MS.

1. Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

- Perform serial dilutions to a working concentration of 1-10 µg/mL.

- Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is recommended for good separation.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

- Scan Range: m/z 50-400.

- Capillary Voltage: 3.5-4.5 kV.

- Source Temperature: 120-150 °C.

- Desolvation Gas Flow: 600-800 L/hr.

- Collision Energy (for MS/MS): A ramped collision energy of 10-40 eV to induce fragmentation.

This protocol provides a solid starting point; however, optimization of these parameters is crucial for achieving the best results for your specific instrumentation and sample.[7]

Deciphering the Mass Spectrum: Predicted Fragmentation Pathways

The tandem mass spectrum (MS/MS) of Methyl (5-bromopyridin-2-yl)carbamate is predicted to be rich with structural information. The fragmentation will be driven by the inherent chemical properties of the bromopyridine and carbamate moieties.

Predicted High-Resolution Mass Spectrometry Data

| m/z (Predicted) | Proposed Ion Formula | Description |

| 230.9768 / 232.9748 | [C₇H₈BrN₂O₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 173.9974 / 175.9954 | [C₅H₅BrN₂]⁺ | Loss of methyl formate (C₂H₄O₂) |

| 151.9821 | [C₇H₈N₂O₂]⁺ | Loss of Bromine radical (•Br) |

| 93.0599 | [C₅H₅N₂]⁺ | Loss of Bromine radical and methyl formate |

Note: The paired m/z values reflect the isotopic distribution of ⁷⁹Br and ⁸¹Br.

Key Fragmentation Pathways

-

Loss of Methyl Formate: A likely fragmentation pathway involves the neutral loss of methyl formate (CH₃OCHO, 60.02 Da) from the protonated molecular ion, leading to the formation of the 2-amino-5-bromopyridine cation.

-

Loss of Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), a common fragmentation for brominated aromatic compounds.[8] This would produce a fragment ion corresponding to the protonated methyl (pyridin-2-yl)carbamate.

-

Carbamate-Specific Fragmentation: Carbamates are known to undergo a characteristic fragmentation involving the neutral loss of methyl isocyanate (CH₃NCO, 57.02 Da).[9] This would lead to the formation of the 5-bromo-2-hydroxypyridine cation.

The following diagram illustrates the predicted fragmentation pathways for Methyl (5-bromopyridin-2-yl)carbamate.

Caption: Predicted fragmentation of Methyl (5-bromopyridin-2-yl)carbamate.

Conclusion: A Powerful Analytical Tool

The mass spectrometric analysis of Methyl (5-bromopyridin-2-yl)carbamate, when approached with a sound understanding of its chemical properties and the principles of mass spectrometry, provides unequivocal structural confirmation. The characteristic bromine isotopic pattern, coupled with predictable fragmentation pathways involving the carbamate and bromopyridine moieties, offers a wealth of information for researchers in pharmaceutical development and related fields. High-resolution mass spectrometry, in particular, allows for the confident identification of this crucial synthetic intermediate, ensuring the integrity of subsequent research and development activities.

References

- Vertex AI Search. (n.d.). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed.

- National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- MySkinRecipes. (n.d.). Methyl (5-bromopyridin-2-yl)carbamate.

- Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.

- BenchChem. (n.d.). Mass Spectrometry of 5-Bromo-2-methylpyridine: A Technical Guide.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- Emory University. (n.d.). Ionization Methods in Modern Mass Spectrometry.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.

- Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Methyl 5-bromopyridin-2-ylcarbamate.

Sources

- 1. Methyl (5-bromopyridin-2-yl)carbamate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. hpst.cz [hpst.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl (5-bromopyridin-2-yl)carbamate in Organic Solvents

Foreword: Navigating the Solubility Landscape for Accelerated Drug Discovery

In the intricate world of pharmaceutical development, the journey of a promising molecule from a lab curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide is dedicated to researchers, scientists, and drug development professionals who are working with Methyl (5-bromopyridin-2-yl)carbamate, a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] While specific solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, this guide provides a robust framework for its determination. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation, empowering you to generate the critical data needed to advance your research and development efforts.

Physicochemical Profile of Methyl (5-bromopyridin-2-yl)carbamate

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structure of Methyl (5-bromopyridin-2-yl)carbamate, presented below, reveals key features that will govern its interactions with various solvents.

-

Molecular Formula: C₇H₇BrN₂O₂[1]

-

Molecular Weight: 231.05 g/mol [1]

-

Key Structural Features:

-

A substituted pyridine ring, which introduces a degree of polarity due to the nitrogen atom.

-

A bromine atom, which increases the molecular weight and can participate in halogen bonding.

-